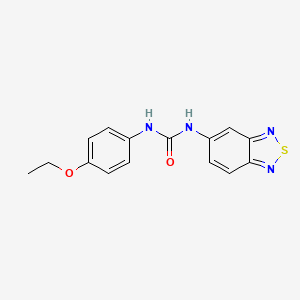![molecular formula C17H22N2O2 B5635306 N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)
N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide is a compound that likely exhibits interesting chemical and physical properties due to its structural features, including the cyclohexylidene ring, a dimethylamino group, and a benzamide moiety. Compounds with similar structures have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds typically involves strategies such as amide bond formation, activation of carboxylic acids, and the introduction of amino groups through amine alkylation or acylation. Methods like microwave-assisted synthesis have been developed for efficient cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, showcasing a modern approach to constructing complex molecules with reduced reaction times (Saikia et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a powerful technique for determining the molecular structure of compounds. Studies on related compounds have provided insights into their crystalline forms and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are critical for understanding the compound's stability and reactivity (Zhou & Ma, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(2)17(21)15(13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h4,7-8,11-12H,3,5-6,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYQMXKOAFDSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

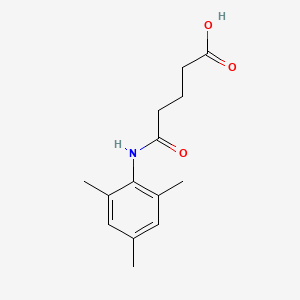
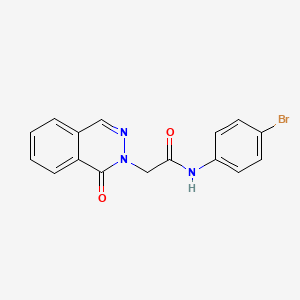
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)
![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)
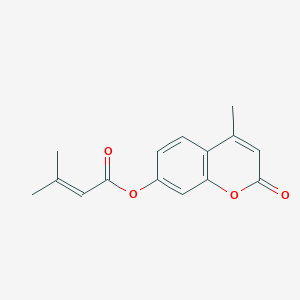
![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)
![N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635258.png)
![2-methyl-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-5-(methylsulfonyl)pyrimidine](/img/structure/B5635272.png)

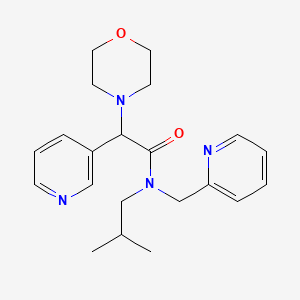
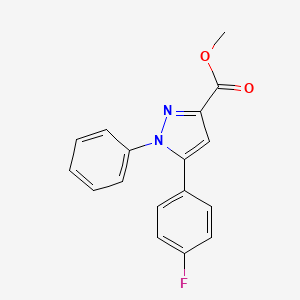
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)
